REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].O.Cl.[NH:19]1[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]1>O.O1CCCC1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:19]2[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]2)=[O:7])=[CH:4][CH:3]=1 |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
87.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
276 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
552 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80.6 g
|
Type
|
reactant
|
Smiles
|
O.Cl.N1CCC(CC1)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at ambient temperature for a further 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added successively
|
Type
|
CUSTOM
|
Details
|
The organic phase is then separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice more with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate
|
Type
|
ADDITION
|
Details
|
the solution is treated with petroleum ether
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)N2CCC(CC2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |